molecular formula C11H22N2O2Si B1588757 2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)- CAS No. 72721-10-9

2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-

Cat. No. B1588757
CAS RN: 72721-10-9
M. Wt: 242.39 g/mol
InChI Key: YMTJPBFJJAVFRK-DCIPZJNNSA-N
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Description

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound . It contains a total of 38 atoms; 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- contains a total of 37 bonds; 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds .

Scientific Research Applications

Photochemical Electron-Transfer Reactions

Research on 1,1-diarylethylenes, which share a resemblance in reactivity patterns to the compound , highlights the potential for photochemical electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation reactions, indicating a pathway for synthesizing complex molecular structures or intermediates in organic synthesis. Such reactions are fundamental in developing materials with unique optical, electronic, or photochemical properties (Mattes & Farid, 1986).

Reactivity with π-Bonds

The reactivity of disilyne compounds toward π-bonds reveals the stereospecific addition and provides a new route to isolable 1,2-disilabenzene derivatives. This aspect of silicon chemistry opens up avenues for creating novel silicon-containing aromatic systems, potentially offering materials with unique properties for applications in electronics or as ligands in organometallic catalysis (Kinjo et al., 2007).

Ethene/Propene Copolymerization

The role of alumoxane in ethene/propene copolymerization, explored using metallocene-based catalytic systems, can provide insights into polymerization mechanisms that might be influenced by the presence of similar functional groups as in the queried compound. Such research informs the synthesis of polymers with tailored properties for specific applications (Galimberti et al., 1999).

Vinylogous Anomeric Effect

Investigations into the conformational behavior of cyclohexanone oximes and their derivatives, including the influence of substituents and the resulting electronic effects, are crucial for understanding how modifications to molecular structures can impact chemical reactivity and stability. This knowledge is pertinent when designing compounds for specific reactivities or stability profiles (Denmark et al., 1990).

Synthesis of Polymeric Materials

Research on the synthesis and characterization of polymeric materials bearing specific moieties, such as poly(tetramethylsilarylenesiloxane) derivatives, offers insights into how the introduction of silicon-based groups affects the properties of polymers. These studies are fundamental in the development of materials with specific optical, electrical, or mechanical properties (Hanamura et al., 2014).

Safety and Hazards

According to the Safety Data Sheet, 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a combustible liquid and is harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should be kept away from heat, open flames, and sparks .

Mechanism of Action

Target of Action

Vinylmethylbis(methylethylketoximino)silane is primarily used as a chemical intermediate . It is widely used in the chemical industry, mainly as an additive for special coatings, adhesives, and sealants . The primary targets of this compound are therefore the substances it is mixed with or applied to, such as various surfaces requiring coating or sealing .

Mode of Action

The mode of action of vinylmethylbis(methylethylketoximino)silane involves its interaction with other substances in the creation of special coatings, adhesives, and sealants . It can participate in polymerization reactions to prepare gas permeation films and coatings . The exact nature of these interactions and the resulting changes would depend on the specific substances it is combined with and the conditions under which the reactions take place.

Biochemical Pathways

As an organosilane compound , vinylmethylbis(methylethylketoximino)silane is involved in various chemical reactions, particularly polymerization . The affected pathways and their downstream effects would be specific to the particular application and the substances it is combined with.

Result of Action

The result of the action of vinylmethylbis(methylethylketoximino)silane is the creation of special coatings, adhesives, and sealants . These products have various applications in the chemical industry. The molecular and cellular effects of this compound’s action would be specific to the substances it is combined with and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of vinylmethylbis(methylethylketoximino)silane can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the application. For instance, safety data indicates that this compound should be kept away from heat, open flames, and sparks .

properties

IUPAC Name

(E)-N-[[(E)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3/b12-10+,13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJPBFJJAVFRK-DCIPZJNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](O/N=C(/CC)\C)(C=C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073626
Record name 2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72721-10-9, 73160-32-4
Record name Butan-2-one O,O'-(methylvinylsilylene)dioxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072721109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butan-2-one O,O'-(methylvinylsilylene)dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-
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2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-

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